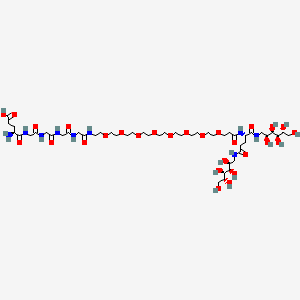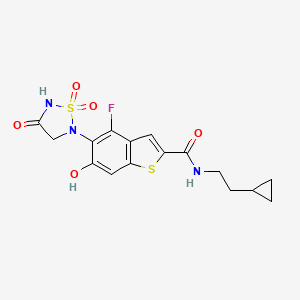
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzothiophene Core: This is achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Fluoro and Hydroxy Groups: These functional groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiadiazolidinyl Group: This step involves the reaction of the benzothiophene intermediate with a thiadiazolidinone derivative under controlled conditions.
Final Coupling with the Cyclopropylethyl Amine: The final step involves coupling the intermediate with 2-cyclopropylethylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The nitro group in the thiadiazolidinyl moiety can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a methoxy-substituted derivative.
科学的研究の応用
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Industry: Potential use in the development of diagnostic tools and assays.
作用機序
The compound exerts its effects by inhibiting protein tyrosine phosphatases, specifically PTPN1 and PTPN2. These enzymes are involved in the dephosphorylation of tyrosine residues on proteins, which is a critical step in various signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as growth, differentiation, and immune responses .
類似化合物との比較
Similar Compounds
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-1-benzothiophene-2-carboxamide: Lacks the thiadiazolidinyl group.
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide: Contains a different oxidation state of the thiadiazolidinyl group.
Uniqueness
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of the 1,1,4-trioxo-1,2,5-thiadiazolidinyl group, which imparts specific inhibitory activity against PTPN1 and PTPN2. This makes it a valuable compound for targeted therapeutic applications .
特性
分子式 |
C16H16FN3O5S2 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H16FN3O5S2/c17-14-9-5-12(16(23)18-4-3-8-1-2-8)26-11(9)6-10(21)15(14)20-7-13(22)19-27(20,24)25/h5-6,8,21H,1-4,7H2,(H,18,23)(H,19,22) |
InChIキー |
FXEPXYALVAYWCA-UHFFFAOYSA-N |
正規SMILES |
C1CC1CCNC(=O)C2=CC3=C(S2)C=C(C(=C3F)N4CC(=O)NS4(=O)=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


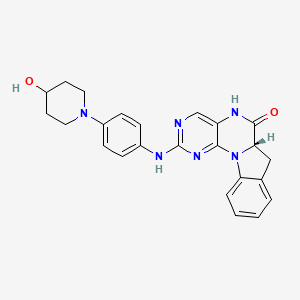

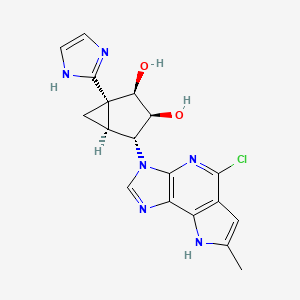
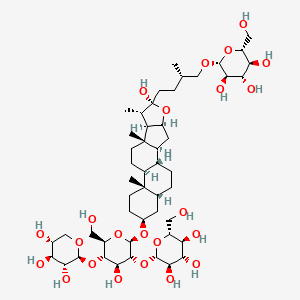
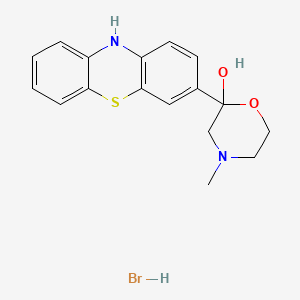

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
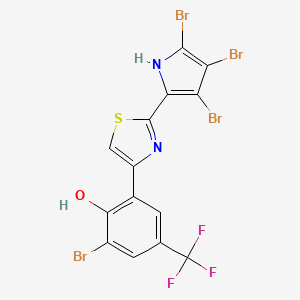

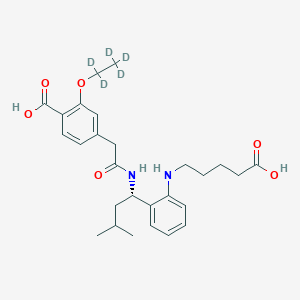
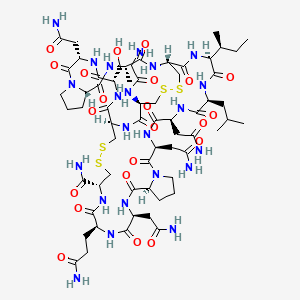
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
